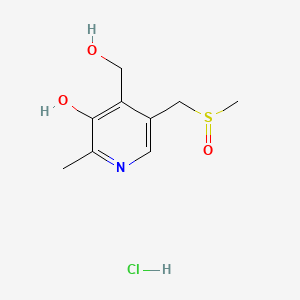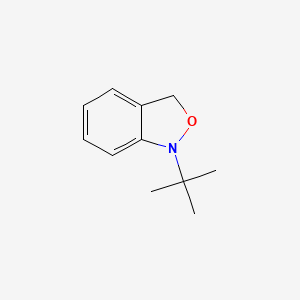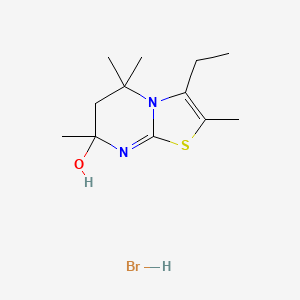![molecular formula C7H13NO4S B14706527 3-[(Carboxymethyl)sulfanyl]-D-valine CAS No. 13400-34-5](/img/structure/B14706527.png)
3-[(Carboxymethyl)sulfanyl]-D-valine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(Carboxymethyl)sulfanyl]-D-valine is a compound characterized by the presence of a carboxymethyl group attached to a sulfanyl group, which is further linked to the amino acid D-valine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Carboxymethyl)sulfanyl]-D-valine typically involves the reaction of D-valine with a carboxymethylating agent in the presence of a sulfanyl group donor. One common method involves the use of chloroacetic acid as the carboxymethylating agent and thiourea as the sulfanyl group donor. The reaction is usually carried out in an aqueous medium under controlled pH conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as:
Raw Material Preparation: Ensuring the purity and availability of D-valine, chloroacetic acid, and thiourea.
Reaction Optimization: Scaling up the reaction conditions to achieve high yield and purity.
Purification: Using techniques such as crystallization, filtration, and chromatography to isolate and purify the final product.
化学反応の分析
Types of Reactions
3-[(Carboxymethyl)sulfanyl]-D-valine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxymethyl group can be reduced to form alcohol derivatives.
Substitution: The carboxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted carboxymethyl derivatives.
科学的研究の応用
3-[(Carboxymethyl)sulfanyl]-D-valine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-[(Carboxymethyl)sulfanyl]-D-valine involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes that recognize the carboxymethyl and sulfanyl groups, leading to various biochemical transformations. These interactions can affect cellular processes such as signal transduction, metabolism, and gene expression.
類似化合物との比較
Similar Compounds
- 3-[(Carboxymethyl)sulfanyl]propanoic acid
- **4-[(Carboxymethyl)sulfanyl]-4-hydroxy-1-naphthyl}sulfamoyl)benzoic acid
- ({3-[(Carboxymethyl)sulfanyl]-1,2,4-thiadiazol-5-yl}sulfanyl)acetic acid
Uniqueness
3-[(Carboxymethyl)sulfanyl]-D-valine is unique due to its incorporation of the amino acid D-valine, which imparts specific stereochemical properties and potential biological activity. This distinguishes it from other similar compounds that may lack the amino acid component or have different structural features.
特性
CAS番号 |
13400-34-5 |
|---|---|
分子式 |
C7H13NO4S |
分子量 |
207.25 g/mol |
IUPAC名 |
(2S)-2-amino-3-(carboxymethylsulfanyl)-3-methylbutanoic acid |
InChI |
InChI=1S/C7H13NO4S/c1-7(2,5(8)6(11)12)13-3-4(9)10/h5H,3,8H2,1-2H3,(H,9,10)(H,11,12)/t5-/m0/s1 |
InChIキー |
BFCRFVHJTNTJOU-YFKPBYRVSA-N |
異性体SMILES |
CC(C)([C@H](C(=O)O)N)SCC(=O)O |
正規SMILES |
CC(C)(C(C(=O)O)N)SCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


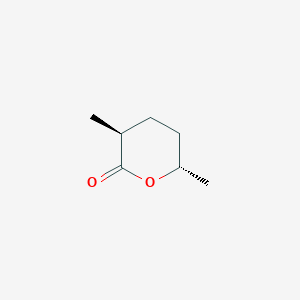
![5-Methoxy[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14706450.png)
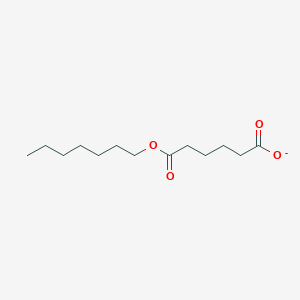
![Pyridine, 2-[(phenylmethyl)sulfonyl]-, 1-oxide](/img/structure/B14706465.png)
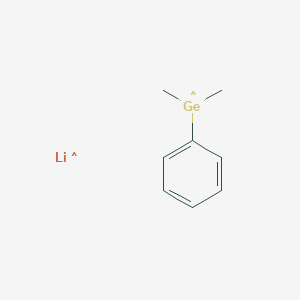


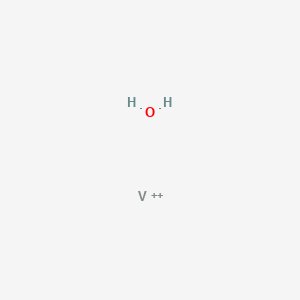
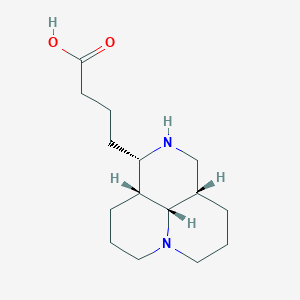

![Ethanone, 1-[2,4-bis(acetyloxy)phenyl]-2-phenyl-](/img/structure/B14706499.png)
